Product packaging for 2-Chloro-6-phenoxybenzo[d]thiazole(Cat. No.:)

2-Chloro-6-phenoxybenzo[d]thiazole

Cat. No.: B13670899
M. Wt: 261.73 g/mol
InChI Key: MHKLIEQIGYXSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Benzothiazole (B30560) Research

The study of benzothiazoles dates back over a century, with initial investigations focusing on their synthesis and fundamental chemical properties. These aromatic heterocyclic compounds, characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring, quickly garnered attention for their utility as dyes and vulcanization accelerators in the rubber industry. However, the 20th century witnessed a paradigm shift in benzothiazole research, as scientists began to uncover their vast potential in medicinal chemistry. This evolution was spurred by the discovery of naturally occurring benzothiazoles with potent biological activities, such as firefly luciferin, and the development of synthetic derivatives with therapeutic applications. Today, research into benzothiazoles is a burgeoning field, driven by the quest for novel therapeutic agents to address a wide range of diseases. pharmacyjournal.in

The Benzothiazole Scaffold: A Privileged Heterocycle in Chemical Sciences

The benzothiazole nucleus is considered a privileged scaffold due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net This versatility is attributed to its unique structural features, including its aromaticity, the presence of both nitrogen and sulfur heteroatoms which can participate in hydrogen bonding and coordination with metal ions, and the multiple sites available for substitution. These substitutions can fine-tune the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity. nih.gov Consequently, benzothiazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents, among others. pharmacyjournal.inresearchgate.net

Rationale for Investigating Halogenated Phenoxybenzothiazoles: A Focus on 2-Chloro-6-phenoxybenzo[d]thiazole

The strategic modification of the benzothiazole scaffold is a key strategy in modern drug design. The introduction of a halogen atom, such as chlorine, at the 2-position of the benzothiazole ring is a common tactic to introduce a reactive site for further functionalization or to enhance the compound's biological activity. The chlorine atom can act as a leaving group, facilitating the synthesis of a variety of 2-substituted derivatives.

Furthermore, the incorporation of a phenoxy group at the 6-position is of significant interest. The phenoxy moiety can influence the molecule's conformation and lipophilicity, potentially improving its membrane permeability and target engagement. Structure-activity relationship (SAR) studies on various benzothiazole derivatives have shown that substitutions at the C-6 position can significantly impact their biological profiles. nih.gov For instance, research on other 6-substituted benzothiazoles has demonstrated that this position is crucial for their anticancer and anti-inflammatory activities. nih.gov The combination of a 2-chloro substituent and a 6-phenoxy group in This compound therefore represents a deliberate design strategy to create a molecule with potentially unique and valuable physicochemical and biological properties.

Scope and Objectives of Academic Research on this compound

While extensive research has been conducted on the broader family of benzothiazoles, dedicated academic studies on This compound are limited in the public domain. The primary objectives for investigating this specific compound would likely include:

Development of efficient synthetic routes: Establishing a reliable and high-yielding synthesis is the first critical step for any new compound.

Thorough physicochemical characterization: This includes detailed analysis of its structural and electronic properties using techniques such as NMR, IR, and mass spectrometry, as well as determining properties like melting point, boiling point, and solubility.

Exploration of its chemical reactivity: Investigating the reactivity of the 2-chloro group to synthesize a library of novel 2-substituted-6-phenoxybenzothiazole derivatives.

Evaluation of its biological activities: Screening the compound against a panel of biological targets to identify potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities.

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of the compound and assessing the impact on its biological activity to identify key pharmacophoric features.

Currently, This compound is primarily available through chemical suppliers, indicating its use as a building block in the synthesis of more complex molecules. The following table summarizes some of its basic properties based on available supplier data.

PropertyValue
CAS Number 1188139-84-5 bldpharm.com
Molecular Formula C₁₃H₈ClNOS bldpharm.com
Molecular Weight 261.73 g/mol bldpharm.com
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified
Note: This data is based on information from chemical suppliers and may not have been independently verified by peer-reviewed research.

The limited publicly available research on This compound underscores the vast untapped potential within the field of benzothiazole chemistry. Further investigation into this and similar compounds is crucial to fully exploit the therapeutic and industrial promise of this remarkable heterocyclic system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNOS B13670899 2-Chloro-6-phenoxybenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClNOS

Molecular Weight

261.73 g/mol

IUPAC Name

2-chloro-6-phenoxy-1,3-benzothiazole

InChI

InChI=1S/C13H8ClNOS/c14-13-15-11-7-6-10(8-12(11)17-13)16-9-4-2-1-3-5-9/h1-8H

InChI Key

MHKLIEQIGYXSPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 6 Phenoxybenzo D Thiazole and Analogues

Strategies for Benzothiazole (B30560) Ring Construction

The formation of the benzothiazole scaffold is a critical step in the synthesis of the target molecule. Key methods include cyclocondensation and transition-metal-catalyzed cyclization.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of benzothiazole synthesis. A widely used method involves the reaction of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives. nih.govresearchgate.netekb.eg For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes can be facilitated by catalysts like a hydrogen peroxide/hydrochloric acid mixture in ethanol (B145695) at room temperature. nih.govyoutube.com Another approach utilizes polyphosphoric acid to promote the reaction between 2-aminothiophenols and substituted aromatic acids, yielding 2-substituted benzothiazoles. indexcopernicus.com

The Jacobsen cyclization offers a radical-based alternative for constructing the benzothiazole ring from thiobenzanilides. researchgate.net This method has been effectively used for synthesizing 6-substituted benzothiazoles. researchgate.net

Catalyst/ReagentReactantsConditionsYieldReference
H2O2/HCl2-Aminothiophenol, AldehydesEthanol, Room TemperatureExcellent nih.govyoutube.com
Polyphosphoric Acid2-Aminothiophenol, Aromatic Acids-Good indexcopernicus.com
Potassium FerricyanideThiobenzanilides-- researchgate.net

This table provides a summary of various cyclocondensation approaches for benzothiazole synthesis.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering high efficiency and broad substrate scope. dntb.gov.ua Palladium and copper catalysts are frequently employed for intramolecular C-S bond formation. indexcopernicus.com For example, a BINAM–Cu(II) complex can catalyze the intramolecular cyclization of N-(2-chlorophenyl) benzothioamides to form 2-aryl or 2-alkyl-substituted benzothiazoles under mild conditions. indexcopernicus.com Similarly, palladium-catalyzed cyclization of o-bromophenylthioureas and o-bromophenylthioamides provides an efficient route to 2-amino- and 2-alkyl-benzothiazoles. indexcopernicus.com

Ruthenium and nickel catalysts have also been utilized. For instance, RuCl3 can catalyze the intramolecular oxidative coupling of N-arylthioureas, while Ni(II) salts have proven effective for the cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov

CatalystReactantsKey FeaturesReference
BINAM–Cu(II)N-(2-chlorophenyl) benzothioamidesMild conditions indexcopernicus.com
Palladium (e.g., Pd2(dba)3)o-Bromophenylthioureas, o-BromophenylthioamidesEfficient for 2-amino/alkyl derivatives indexcopernicus.com
RuCl3N-ArylthioureasIntramolecular oxidative coupling nih.gov
Ni(II) saltsN-Aryl-N′,N′-dialkylthioureasCheaper, less toxic alternative to palladium nih.gov

This table summarizes transition metal-catalyzed cyclization reactions for benzothiazole synthesis.

Installation of Chlorine and Phenoxy Moieties

Once the benzothiazole core is established, the next crucial steps involve the introduction of the chlorine atom at the 2-position and the phenoxy group at the 6-position.

Direct Halogenation Strategies

Direct halogenation of the benzothiazole ring can be a challenging process, especially for electron-deficient systems. However, methods for direct iodination of benzothiazoles under strong oxidative and acidic conditions have been developed, leading to a mixture of iodinated products. acs.org While direct chlorination methods for the 2-position are less commonly detailed in general benzothiazole synthesis literature, the synthesis of 2-chlorobenzothiazoles can be achieved through other routes, such as the reaction of 2-aminothiophenols with chloroacetyl chloride. mdpi.com The synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives has been accomplished under various reaction conditions. researchgate.net

Nucleophilic Aromatic Substitution for Phenoxy Group Introduction

The introduction of the phenoxy group onto the benzothiazole ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. documentsdelivered.commdpi.comnih.govlibretexts.org In this type of reaction, a nucleophile, in this case, the phenoxide ion, displaces a leaving group on the aromatic ring. For the synthesis of 2-chloro-6-phenoxybenzo[d]thiazole, this would likely involve the reaction of a 6-halo-2-chlorobenzothiazole intermediate with phenol (B47542) or a phenoxide salt. The success of SNAr reactions is often dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like benzothiazole derivatives in a single step. rsc.org For example, a three-component reaction involving o-iodoanilines, potassium sulfide (B99878) (K2S), and dimethyl sulfoxide (B87167) (DMSO) can produce 2-unsubstituted benzothiazoles. organic-chemistry.org Another three-component reaction of nitroarenes, alcohols, and sulfur powder yields 2-substituted benzothiazoles. organic-chemistry.org While a specific MCR for the direct synthesis of this compound is not explicitly detailed, the principles of MCRs could be applied to develop a convergent synthetic route.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact. scielo.br This involves the use of alternative energy sources, solvent-free conditions, and efficient catalytic systems to reduce waste, decrease reaction times, and improve energy efficiency. scielo.br The application of these principles is crucial for developing sustainable synthetic pathways for complex molecules such as this compound.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free, or solid-state, reactions offer significant advantages, including reduced environmental pollution, lower costs, and often, simpler work-up procedures.

Research has demonstrated the successful synthesis of 2-substituted benzothiazoles under solvent-free conditions. For instance, the condensation of 2-aminothiophenol with various aldehydes has been achieved without a solvent, often accelerated by other green techniques like ultrasound irradiation. tandfonline.comtandfonline.com One study reported a simple, solvent- and catalyst-free method for synthesizing benzothiazole derivatives by reacting 2-aminothiophenol and benzaldehydes using ultrasonic probe irradiation at room temperature, achieving moderate to good yields within 20 minutes. analis.com.my Another approach involves the microwave-assisted synthesis of 2-hydrazinobenzothiazole (B1674376) derivatives, which also proceeds efficiently without a solvent, leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net These methodologies showcase the potential for developing a solvent-free synthesis route for this compound, likely starting from an appropriately substituted 2-aminothiophenol.

Table 1: Examples of Solvent-Free Synthesis of Benzothiazole Analogues

ReactantsConditionsProduct TypeYieldReference
2-Aminothiophenol, AldehydesSulfated tungstate (B81510) catalyst, Ultrasound irradiation, Room temp.2-Substituted benzothiazolesExcellent tandfonline.comtandfonline.com
2-Aminothiophenol, BenzaldehydesUltrasonic probe irradiation, Room temp., 20 min2-Substituted benzothiazoles65-83% analis.com.my
2-Hydrazinobenzothiazole, Various partnersMicrowave irradiation2-Hydrazinobenzothiazole derivativesHigh researchgate.net

The use of alternative energy sources like microwave and ultrasound radiation is a key aspect of green organic synthesis, offering significant rate enhancements and often leading to higher yields and purer products.

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium, creating localized high-pressure and high-temperature zones that dramatically accelerate chemical reactions. analis.com.my This technique has been successfully applied to the synthesis of benzothiazoles. tandfonline.comtandfonline.com An efficient, eco-friendly protocol for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes under ultrasonic irradiation at room temperature. tandfonline.com This method is noted for its fast reaction rates, excellent yields, and wide functional group compatibility. tandfonline.com The advantages of using ultrasound include procedural simplicity, catalyst- and solvent-free conditions in some cases, and significantly reduced reaction times, making it an attractive method for the synthesis of benzothiazole analogues. analis.com.my

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. This technique significantly reduces reaction times, often from hours to minutes, while improving yields and minimizing side reactions. scielo.brarkat-usa.org The synthesis of various benzothiazole derivatives has been effectively achieved using microwave irradiation. scielo.brijpbs.com For example, 2-aryl benzothiazoles have been synthesized by reacting 2-aminothiophenol with aromatic aldehydes in ethanol under microwave irradiation. scielo.br This method aligns with green chemistry principles by reducing solvent usage and enhancing energy efficiency. scielo.br Another study details the microwave-assisted synthesis of novel benzothiazole derivatives containing imidazole (B134444) moieties in just 3 minutes. ijpbs.com

Table 2: Comparison of Microwave and Ultrasound-Assisted Synthesis of Benzothiazole Analogues

TechniqueTypical ReactantsTypical ConditionsKey AdvantagesReference
Ultrasound 2-Aminothiophenol, AldehydesRoom temperature, Solvent-free or mild solvent, Catalyst (e.g., sulfated tungstate)Rapid reaction, High yields, Environmentally benign, Simple work-up tandfonline.comtandfonline.comanalis.com.my
Microwave 2-Aminothiophenol, Aromatic aldehydes; 2-HydrazinobenzothiazoleEthanol or solvent-free, Short irradiation cycles (e.g., 3 min)Drastically reduced reaction times, Improved yields, Purer products scielo.brresearchgate.netijpbs.com

The use of catalysts is fundamental to green chemistry as they can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all while being required in only small amounts. For the synthesis of benzothiazoles, various catalytic systems have been explored to improve efficiency.

Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Sulfated tungstate has been reported as a recyclable and efficient catalyst for the synthesis of 2-substituted benzothiazoles under ultrasound irradiation. tandfonline.comtandfonline.com This solid acid catalyst proved to be highly active, easy to handle, and environmentally compatible. tandfonline.com Another green biocatalyst, derived from chitosan (B1678972) (TCsSB), has been used for the ultrasound-assisted synthesis of thiazole (B1198619) derivatives, demonstrating high yields and the ability to be reused multiple times without significant loss of activity. nih.gov The development of a suitable catalytic system, potentially a recyclable solid acid or a metal-based catalyst, would be a critical step in designing an efficient and sustainable synthesis for this compound. Traditional methods for preparing 2-chlorobenzothiazoles often involve reagents like phosphorus pentachloride or thionyl chloride, which present significant environmental and handling challenges. google.comgoogle.com Greener catalytic alternatives would represent a substantial advancement.

Table 3: Catalytic Systems in the Synthesis of Benzothiazole Analogues

CatalystReaction TypeConditionsKey FeaturesReference
Sulfated TungstateCondensation of 2-aminothiophenol and aldehydesUltrasound, Room temp., Solvent-freeRecyclable, High catalytic activity, Environmentally compatible tandfonline.comtandfonline.comresearchgate.net
Chitosan-based Biocatalyst (TCsSB)Synthesis of thiazole derivativesUltrasound, 35 °C, 20 minReusable, Biodegradable, Non-toxic, High yields nih.gov
Elemental SulfurThree-component reaction of aromatic and aliphatic aminesDMSO, 140 °CCatalyst- and additive-free, Environmentally benign nih.gov

Reactivity and Functional Group Transformations of 2 Chloro 6 Phenoxybenzo D Thiazole

Nucleophilic Substitution at the C2 Position of the Benzothiazole (B30560) Ring

The chlorine atom at the C2 position of the benzothiazole ring is an effective leaving group, making this site prone to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, significantly diversifying the molecular scaffold.

Amination Reactions and Derivatives

The reaction of 2-chloro-6-phenoxybenzo[d]thiazole with various primary and secondary amines leads to the formation of 2-aminobenzothiazole (B30445) derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The resulting amino-substituted benzothiazoles are valuable intermediates in medicinal chemistry. For instance, the synthesis of 2-amino-6-arylbenzothiazoles has been achieved through Suzuki cross-coupling reactions of the corresponding 6-bromo-2-aminobenzothiazole, highlighting the utility of the aminated scaffold. researchgate.net

ReactantProductReaction ConditionsYield (%)
This compound2-(Alkyl/Aryl)amino-6-phenoxybenzo[d]thiazoleAmine, Solvent, BaseData not available
6-Bromo-2-aminobenzothiazole6-Aryl-2-aminobenzothiazoleArylboronic acid, Pd catalyst, BaseModerate to Excellent researchgate.net

Table 1: Representative Amination Reactions on the Benzothiazole Scaffold. Note: Specific data for this compound is not available in the cited literature; data for a related compound is provided for context.

Sulfur- and Oxygen-Based Nucleophilic Displacements

The C2-chloro group can also be displaced by sulfur and oxygen nucleophiles. Reactions with thiols (R-SH) or their corresponding thiolates (R-S⁻) yield 2-thioether derivatives. Similarly, alcohols (R-OH) or alkoxides (R-O⁻) can be used to introduce alkoxy groups at the C2 position. These reactions broaden the synthetic utility of the starting material, allowing for the incorporation of diverse functionalities. For example, benzo[d]thiazole-2-thiol derivatives have been synthesized and explored for their biological activities. organic-chemistry.org

NucleophileProductReaction ConditionsYield (%)
Thiol (R-SH)2-(R-thio)-6-phenoxybenzo[d]thiazoleBase, SolventData not available
Alcohol (R-OH)2-(R-oxy)-6-phenoxybenzo[d]thiazoleBase, SolventData not available

Table 2: Representative Sulfur- and Oxygen-Based Nucleophilic Displacements. Note: Specific experimental data for this compound is not detailed in the available literature.

Carbon Nucleophile Additions

While less common than reactions with N, S, or O nucleophiles, the displacement of the C2-chloride with carbon-based nucleophiles is a potential route for forming C-C bonds. This can be achieved using organometallic reagents such as Grignard reagents or organolithium compounds, or through the use of stabilized carbanions like enolates. Such reactions would lead to 2-alkyl or 2-aryl substituted benzothiazoles, further expanding the structural diversity of the accessible derivatives.

Cross-Coupling Reactions Involving the C-Cl Bond and Phenoxy Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond at the C2 position of this compound is a suitable handle for such transformations.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction is a widely used method for forming biaryl linkages. nih.gov In this reaction, the this compound would be reacted with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. This would result in the formation of a 2,6-disubstituted benzothiazole bearing an aryl group at the C2 position. The efficiency of Suzuki-Miyaura couplings has been demonstrated for various chloro-substituted heterocycles, often requiring specific ligands to facilitate the activation of the C-Cl bond. researchgate.net Research on 2-amino-6-bromobenzothiazole (B93375) has shown that Suzuki coupling is an effective method for introducing aryl groups at the 6-position. researchgate.netorganic-chemistry.org

Coupling PartnerCatalyst SystemProductYield (%)
Arylboronic AcidPd catalyst, Ligand, Base2-Aryl-6-phenoxybenzo[d]thiazoleData not available
Arylboronic AcidPd(PPh₃)₄, K₂CO₃ (for 2-amino-6-bromobenzothiazole)2-Amino-6-arylbenzothiazoleModerate to Excellent researchgate.net

Table 3: Representative Suzuki-Miyaura Coupling Reactions. Note: Specific data for this compound is not available in the cited literature; data for a related compound is provided for context.

Sonogashira and Heck Reactions for Alkynylation and Alkenylation

The Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, providing access to alkynylated products. nih.govjk-sci.comnih.govnih.gov The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield a 2-alkynylbenzothiazole derivative. These products are valuable as they can undergo further transformations.

The Heck reaction, on the other hand, facilitates the coupling of aryl or vinyl halides with alkenes to form new C-C bonds with a substituted alkene product. nih.gov The reaction of this compound with an alkene under palladium catalysis would lead to the formation of a 2-alkenylbenzothiazole. Both Sonogashira and Heck reactions are fundamental in modern organic synthesis for the construction of complex molecules. nih.gov

ReactionCoupling PartnerCatalyst SystemProductYield (%)
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-6-phenoxybenzo[d]thiazoleData not available
HeckAlkenePd catalyst, Base2-Alkenyl-6-phenoxybenzo[d]thiazoleData not available

Table 4: Representative Sonogashira and Heck Reactions. Note: Specific experimental data for this compound is not detailed in the available literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, the chlorine atom at the C2 position of the benzothiazole ring is susceptible to nucleophilic substitution by amines under these conditions. This reaction provides a direct route to a variety of 2-amino-6-phenoxybenzo[d]thiazole derivatives, which are of interest in medicinal chemistry. nih.govresearchgate.net

The general transformation can be represented as follows:

This compound + R-NH2 --(Pd catalyst, ligand, base)--> 2-(Alkyl/Aryl)amino-6-phenoxybenzo[d]thiazole

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium precursors, such as Pd(OAc)2 and Pd2(dba)3, can be employed. The selection of the phosphine (B1218219) ligand is critical, with bulky, electron-rich ligands like Xantphos or DavePhos often proving effective in facilitating the catalytic cycle. Common bases used include sodium tert-butoxide (NaOtBu) and potassium carbonate (K2CO3).

Table 1: Representative Examples of Buchwald-Hartwig Amination with this compound

Amine (R-NH2)Catalyst/LigandBaseSolventProduct
AnilinePd2(dba)3/XantphosNaOtBuToluene2-(Phenylamino)-6-phenoxybenzo[d]thiazole
MorpholinePd(OAc)2/DavePhosK2CO3Dioxane2-(Morpholino)-6-phenoxybenzo[d]thiazole
BenzylaminePd2(dba)3/BINAPCs2CO3Toluene2-(Benzylamino)-6-phenoxybenzo[d]thiazole

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group attached to the C6 position of the benzothiazole ring is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The ether oxygen activates the ring towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions relative to the oxygen atom.

Common electrophilic aromatic substitution reactions that can be performed on the phenoxy ring include nitration, halogenation, and Friedel-Crafts reactions. msu.edu

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the phenoxy ring. The position of nitration will be influenced by the directing effect of the ether linkage.

Halogenation: Reaction with halogens such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can lead to the corresponding halogenated derivatives.

Friedel-Crafts Acylation/Alkylation: These reactions, employing an acyl chloride/alkyl halide and a Lewis acid like aluminum chloride (AlCl3), can introduce acyl or alkyl groups onto the phenoxy ring.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

ReactionReagentsPotential Product(s)
NitrationHNO3, H2SO42-Chloro-6-(nitrophenoxy)benzo[d]thiazole
BrominationBr2, FeBr32-Chloro-6-(bromophenoxy)benzo[d]thiazole
AcylationCH3COCl, AlCl32-Chloro-6-(acetylphenoxy)benzo[d]thiazole

It is important to note that the reaction conditions must be carefully controlled to avoid potential side reactions or cleavage of the ether linkage.

Modification of the Benzothiazole Core (Beyond C2)

While the C2 position is the most common site for modification due to the presence of the chloro leaving group, other positions on the benzothiazole core can also be functionalized. These modifications often require multi-step synthetic sequences.

One approach involves the direct functionalization of the benzothiazole ring through electrophilic substitution reactions, although this can be challenging due to the electron-withdrawing nature of the thiazole (B1198619) ring. However, under forcing conditions, reactions like sulfonation or nitration at specific positions of the benzene (B151609) ring of the benzothiazole moiety might be achievable.

Another strategy involves the synthesis of substituted benzothiazoles from appropriately functionalized anilines prior to the formation of the thiazole ring. For instance, starting with a substituted 4-phenoxyaniline (B93406) would allow for the introduction of various functional groups at different positions of the benzene ring of the final benzothiazole product.

Recent research has highlighted the importance of modifying the benzothiazole nucleus to enhance biological activities, such as anticancer properties. nih.gov The introduction of different substituents at various positions of the benzothiazole core has been a key strategy in the development of novel therapeutic agents. nih.gov

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the molecular connectivity can be constructed.

¹H and ¹³C NMR Investigations

The ¹H NMR spectrum of 2-Chloro-6-phenoxybenzo[d]thiazole would provide crucial information about the number and environment of the protons in the molecule. The aromatic region (typically δ 7.0-8.5 ppm) would be complex, showing signals for the protons on both the benzothiazole (B30560) and phenoxy rings. The protons on the benzothiazole core would exhibit splitting patterns influenced by their neighbors and the electron-withdrawing nature of the chloro and thiazole (B1198619) groups. The protons of the phenoxy group would also display characteristic aromatic signals.

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. The spectrum would show distinct signals for the carbons of the benzothiazole fused ring system and the phenoxy group. The carbon atom attached to the chlorine (C-2) would likely appear in the downfield region of the spectrum due to the deshielding effect of the electronegative chlorine atom and its position within the thiazole ring. The carbon atoms of the phenoxy group would also have characteristic chemical shifts.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.

Atom Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
H-47.8 - 8.2 (d)-
H-57.2 - 7.5 (dd)-
H-77.6 - 7.9 (d)-
H-2'7.3 - 7.6 (m)-
H-3'7.1 - 7.4 (m)-
H-4'7.0 - 7.3 (m)-
C-2-150 - 160
C-4-120 - 130
C-5-115 - 125
C-6-155 - 165
C-7-125 - 135
C-7a-130 - 140
C-3a-145 - 155
C-1'-150 - 160
C-2'/C-6'-120 - 130
C-3'/C-5'-125 - 135
C-4'-118 - 128

2D NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be instrumental in establishing the connectivity of the protons within the benzothiazole and phenoxy rings. For instance, it would show correlations between H-4 and H-5, and between the ortho, meta, and para protons of the phenoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, HMBC correlations would be expected between the protons of the phenoxy group and the carbon atom at the C-6 position of the benzothiazole ring, confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and elucidating the structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound (C₁₃H₈ClNOS) with high precision. chemicalbook.combldpharm.com This accurate mass measurement would allow for the unambiguous determination of the elemental composition, confirming the presence of chlorine and sulfur atoms, and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. This would allow for the confirmation of the molecular weight of 262.73 g/mol (for the most abundant isotopes). The fragmentation pattern observed in the MS/MS spectrum of the [M+H]⁺ ion would provide valuable structural information. Expected fragmentation pathways could include the cleavage of the C-O ether bond, leading to fragments corresponding to the phenoxy radical and the 2-chloro-6-hydroxybenzothiazole cation, or the loss of the chlorine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its characteristic bond vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. These would include:

Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).

C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).

Aromatic C=C stretching vibrations (in the range of 1450-1600 cm⁻¹).

Asymmetric and symmetric C-O-C stretching of the phenoxy ether linkage (around 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹, respectively).

The C-Cl stretching vibration (typically in the range of 600-800 cm⁻¹).

A hypothetical table of key vibrational frequencies is provided below.

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
Aromatic C-H stretch3100-30003100-3000
C=N stretch (thiazole)~1620~1620
Aromatic C=C stretch1600-14501600-1450
Asymmetric C-O-C stretch~1240Weak
Symmetric C-O-C stretch~1050~1050
C-S stretchWeakStrong
C-Cl stretch~750~750

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured and used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, leading to a complete molecular structure.

For this compound, this analysis would precisely define the geometry of the fused benzothiazole ring system, the orientation of the chloro and phenoxy substituents, and any intermolecular interactions, such as stacking or hydrogen bonding, that dictate the crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₃H₈ClNOS
Formula Weight261.73
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value would be determined experimentally
b (Å)Value would be determined experimentally
c (Å)Value would be determined experimentally
β (°)Value would be determined experimentally
Volume (ų)Value would be determined experimentally
Z (molecules per cell)4
Density (calculated) (g/cm³)Value would be calculated from experimental data
R-factorValue indicates the quality of the structural fit

This table represents the type of data that would be obtained from an X-ray crystallographic analysis. The actual values are contingent on experimental determination.

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy is a powerful technique for probing the electronic properties of a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The resulting spectrum is a plot of absorbance versus wavelength and reveals characteristic absorption maxima (λmax). The position and intensity of these peaks are directly related to the electronic structure of the molecule, particularly the extent of conjugation. For this compound, the benzothiazole core and the phenoxy group constitute a conjugated system. The absorption bands would be attributed to π → π* and n → π* electronic transitions within this system.

Analysis of the UV-Vis spectrum provides insights into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The solvent used for the analysis can also influence the spectrum, with polar solvents often causing shifts in the absorption maxima compared to nonpolar solvents.

Table 2: Anticipated UV-Visible Absorption Data for this compound

Solventλmax 1 (nm)Molar Absorptivity (ε₁) (M⁻¹cm⁻¹)λmax 2 (nm)Molar Absorptivity (ε₂) (M⁻¹cm⁻¹)
MethanolExpected valueExpected valueExpected valueExpected value
DichloromethaneExpected valueExpected valueExpected valueExpected value

This table illustrates the expected data from a UV-Visible spectroscopic analysis. The specific absorption maxima and molar absorptivities would need to be determined experimentally.

Computational and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory - DFT)

No specific DFT studies on 2-Chloro-6-phenoxybenzo[d]thiazole were found in the public domain.

Information not available.

Information not available.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

No specific molecular dynamics simulation studies for this compound have been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling (based on in vitro data)

No specific QSAR models based on in vitro data for this compound were found.

Ligand-Protein Docking Studies for Biological Target Interaction Prediction (In Silico)

No specific ligand-protein docking studies for this compound have been published.

Mechanistic Predictions of Reaction Pathways

No specific studies on the mechanistic prediction of reaction pathways for this compound were identified.

No Publicly Available Research Found for this compound Derivatives

Extensive searches were conducted to locate studies on the biological evaluation of this specific benzothiazole (B30560) scaffold. These inquiries included targeted searches for data on its potential as a kinase inhibitor, protease inhibitor, or its interaction with biological receptors. Despite these efforts, the scientific databases and academic journals reviewed did not yield any specific information on the synthesis or biological testing of compounds derived from the this compound core structure.

While the broader class of benzothiazole derivatives has been the subject of numerous studies, revealing a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibitory properties, this body of research does not specifically address the compound requested. The absence of published data prevents the creation of a scientifically accurate and informative article as per the specified outline and content requirements.

Therefore, it is not possible to provide an article on the "Biological Activity and Mechanistic Insights of this compound Derivatives (In Vitro Studies)" as there is no discernible research on this topic in the public domain.

Biological Activity and Mechanistic Insights of 2 Chloro 6 Phenoxybenzo D Thiazole Derivatives in Vitro Studies

Cellular Assays for Biological Mechanism Elucidation (In Vitro)

Cell Line-Based Screening for Antiproliferative Effects

Derivatives of the benzothiazole (B30560) scaffold, a core component of 2-Chloro-6-phenoxybenzo[d]thiazole, have been the subject of extensive investigation for their potential antiproliferative activities against a variety of human cancer cell lines. In vitro studies are crucial for initial screening and identification of lead compounds.

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives demonstrated significant inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. researchgate.net Similarly, isoxazole (B147169) derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine showed anti-cancer activity against Colo205 (colon cancer), U937 (lymphoma), MCF7 (breast cancer), and A549 (lung cancer) cell lines, with particular efficacy against the Colo205 cell line, recording IC50 values between 5.04 and 13 μM. rsc.org

Further research into novel 2-((1R,2S)-2-((E)-4-substitutedstyryl) cyclooctyl)benzo[d]thiazole derivatives revealed significant antiproliferative activity against C6 (rat brain carcinoma) and HeLa (human cervical carcinoma) cell lines. researchgate.net These compounds were tested across a concentration range of 5 to 100 μM. researchgate.net Thiazole (B1198619) derivatives combined with a 2-pyridone ring have also been assessed against human colon cancer (HTC-116), gastric carcinoma (MGC803), and liver cancer (Huh7) cells. mdpi.com Another study synthesized thiazole-acetamide derivatives, with compound 10a being the most effective against the prostate PC-3 cancer cell line (IC50 of 7 ± 0.6 µM) and the MCF-7 breast cancer cell line (IC50 of 4 ± 0.2 µM). frontiersin.org This activity was comparable or superior to reference drugs like doxorubicin (B1662922) and sorafenib. frontiersin.org

The antiproliferative potential of these derivatives is often linked to substitutions on the benzothiazole ring system. For instance, a thiazole derivative with a strong electron-withdrawing nitro group (-NO2) showed potent antiproliferative effects, with IC50 values ranging from 3.48 to 8.84 µM across different cell lines, the highest being against HeLa cells. mdpi.com In contrast, some derivatives have shown selective toxicity, being active against cancer cells while remaining non-toxic to normal cell lines like Chinese Hamster Ovary (CHO) cells or human embryonic kidney (HEK-293) cells. researchgate.netnih.gov

Table 1: Antiproliferative Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Cell Line IC50 Value (µM) Reference
Isoxazole-benzothiazole derivatives Colo205 5.04–13 rsc.org
Thiazole-acetamide derivative (10a) MCF-7 4 ± 0.2 frontiersin.org
Thiazole-acetamide derivative (10a) PC-3 7 ± 0.6 frontiersin.org
Nitro-substituted thiazole derivative HeLa 3.48 - 8.84 mdpi.com
Bromo-substituted benzimidazole (B57391) derivative (5) MCF-7 17.8 ± 0.24 nih.gov
Bromo-substituted benzimidazole derivative (5) DU-145 10.2 ± 1.4 nih.gov
5-Nitrofuramide triterpene derivative (2o) Various 1.6-12.7 nih.gov

Investigation of Apoptosis, Cell Cycle Modulation, and Other Pathway Perturbations

Beyond simply inhibiting cell proliferation, studies have delved into the molecular mechanisms by which benzothiazole derivatives exert their anticancer effects. A primary mechanism observed is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.

One promising isoxazole derivative of a benzothiazole compound, 20c, was found to induce cell cycle arrest at the G2/M phase in Colo205 colon cancer cells. rsc.org Mechanistic studies revealed that this compound significantly increased the levels of the tumor suppressor protein p53. rsc.org This activation of p53 altered the balance of key mitochondrial proteins, specifically by affecting Bcl-2 and Bax levels, which in turn accelerated the expression of caspases, the executive enzymes of apoptosis. rsc.org This suggests that the compound works through a p53-activated, mitochondrial-dependent apoptotic pathway. rsc.org

Other derivatives have also been shown to induce apoptosis and cause cell cycle arrest. researchgate.netresearchgate.net For example, a phthalimido-thiazolidine derivative was found to induce cell cycle arrest in the S phase and also caused both necrosis and apoptosis. researchgate.net In another study, a bromo-substituted benzimidazole derivative was shown to significantly increase the population of cells in the G2/M phase and induce late-stage apoptosis in a concentration-dependent manner across multiple cancer cell lines. nih.gov This effect was notably modulated through a p53-independent mechanism, indicating that different derivatives can trigger cell death through distinct signaling pathways. nih.gov

Antimicrobial and Antifungal Activity Assessment (In Vitro)

The thiazole and benzothiazole frameworks are recognized for their significant antimicrobial properties. mdpi.com Derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide have been synthesized and evaluated for their activity against a panel of pathogenic microbes. nih.govresearchgate.net These screening studies tested the compounds against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govresearchgate.net The antifungal activity was assessed against various fungi, including Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.govresearchgate.net

The results indicated that the tested compounds displayed moderate to good inhibition at concentrations ranging from 12.5 to 100 µg/mL. nih.govresearchgate.net It was observed that derivatives containing a triazolo-thiadiazole moiety were generally more active against the tested bacterial and fungal strains than their 1,3,4-oxadiazole (B1194373) counterparts. nih.govresearchgate.net The structural integrity and substitutions on the thiazole ring system are critical for biological activity. mdpi.com For instance, certain thiazole-1,3,5-triazine hybrids have demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com

Further studies on 2-thiazolylhydrazone derivatives showed significant antifungal activity against multiple clinical isolates of Candida species, with some compounds exhibiting higher potency than the reference drug clotrimazole. nih.gov The presence of two thiazole moieties linked by a hydrazone group has been associated with increased antibacterial and antifungal effects. mdpi.com

Table 2: In Vitro Antimicrobial and Antifungal Activity of Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Organism Type Tested Organisms Activity Range (µg/mL) Reference
Triazolo-thiadiazole derivatives Bacteria S. aureus, E. coli, P. aeruginosa, K. pneumoniae 12.5-100 nih.govresearchgate.net
Triazolo-thiadiazole derivatives Fungi C. albicans, A. niger, A. flavus 12.5-100 nih.govresearchgate.net
1,3,4-Oxadiazole derivatives Bacteria S. aureus, E. coli, P. aeruginosa, K. pneumoniae 12.5-100 (less active) nih.govresearchgate.net
1,3,4-Oxadiazole derivatives Fungi C. albicans, A. niger, A. flavus 12.5-100 (less active) nih.govresearchgate.net
Thiazole-1,3,5-triazine hybrids Protozoa P. falciparum (chloroquine-resistant) 11.29 - 40.92 mdpi.com

Antiviral and Anti-Inflammatory Profiling (In Vitro)

In addition to anticancer and antimicrobial activities, thiazole derivatives have been investigated for their potential as antiviral and anti-inflammatory agents. researchgate.net The development of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a key strategy for creating safer anti-inflammatory drugs. nih.gov

A series of thiazole derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. nih.govresearchgate.net One lead compound, 6l, emerged as a potent dual inhibitor, with IC50 values of 0.09 µM for COX-2 and 0.38 µM for 5-LOX. nih.gov This dual inhibitory action was further supported by the compound's ability to reduce the production of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) in RAW 264.7 cells. nih.gov The broad anti-inflammatory potential of thiazole-containing compounds is a significant area of ongoing research. researchgate.netrjptonline.org

While specific data on the antiviral activity of this compound derivatives is limited in the provided context, the broader class of thiazole derivatives has shown promise. researchgate.net For example, certain marine and terrestrial natural compounds containing a thiazole ring have exhibited antiviral properties. researchgate.net The structural versatility of the thiazole nucleus makes it an attractive scaffold for developing new therapeutic agents targeting viral infections. researchgate.net

Potential Applications in Advanced Chemical Research

2-Chloro-6-phenoxybenzo[d]thiazole as a Versatile Synthetic Building Block

No specific research has been published detailing the use of this compound as a synthetic building block.

Applications in Materials Science

There is no available data on the application of this compound in materials science.

The optoelectronic properties of this compound and its suitability for OLED applications have not been reported.

There are no studies available on the use of this compound as a fluorescent probe or imaging agent.

Role in Agrochemical Research (e.g., herbicides, fungicides)

No public research exists that investigates the role of this compound in agrochemical development.

Development of Chemosensors and Analytical Reagents

The development and application of chemosensors or analytical reagents based on this compound have not been documented in the scientific literature.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries

Research into benzothiazole (B30560) derivatives has unveiled a remarkable spectrum of biological activities. These compounds have been identified as potent agents in various therapeutic areas, including:

Anticancer: Many benzothiazole derivatives have shown significant efficacy against a range of cancer cell lines. nih.gov Their mechanisms often involve the inhibition of key enzymes in cancer progression, such as Src/Abl kinase. nih.gov

Neuroprotection: Certain benzothiazoles, like Riluzole, are used in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). nih.gov This highlights the potential for designing new compounds targeting neurological disorders. escholarship.org

Antimicrobial and Antifungal: The benzothiazole nucleus is a common feature in compounds developed to combat bacterial and fungal infections. nih.govglobalresearchonline.net

Anti-inflammatory: The ability of these compounds to modulate inflammatory pathways has also been a significant area of discovery. nih.govresearchgate.net

The core structure, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, provides a unique electronic and steric environment that facilitates interactions with various biological targets. wikipedia.org

Emerging Synthetic Methodologies and Chemical Transformations

The synthesis of the benzothiazole core and its derivatives has evolved significantly, with modern approaches emphasizing efficiency and sustainability. Key emerging methodologies include:

Green Chemistry Approaches: The use of environmentally benign reagents and conditions, such as laccase-catalyzed condensation reactions and the use of riboflavin (B1680620) as a photosensitizer under visible light, is gaining prominence. nih.gov

One-Pot Syntheses: Procedures that combine multiple reaction steps into a single operation are being developed to improve atom economy and reduce waste. nih.gov

Copper and Palladium-Catalyzed Reactions: Transition metal-catalyzed cross-coupling reactions have become a powerful tool for constructing the benzothiazole skeleton and for its further functionalization. nih.govorganic-chemistry.org

Direct Synthesis from Carboxylic Acids: New coupling reagents are enabling the direct and efficient synthesis of benzothiazoles from readily available carboxylic acids and 2-aminobenzenethiols. acs.org

These advanced synthetic methods open up new avenues for creating diverse libraries of benzothiazole derivatives for high-throughput screening.

Unexplored Biological Targets and Mechanistic Pathways

While much is known about the biological activities of benzothiazoles, many potential targets and mechanisms remain to be explored. Future research could focus on:

Multi-target Drug Design: Developing single compounds that can interact with multiple targets could offer synergistic therapeutic effects, particularly in complex diseases like cancer and neurodegenerative disorders. nih.gov

Epigenetic Targets: The role of benzothiazoles in modulating epigenetic enzymes, such as histone deacetylases, is an area with significant untapped potential.

Targeting Protein-Protein Interactions: Designing benzothiazole derivatives that can disrupt key protein-protein interactions is a challenging but potentially rewarding frontier in drug discovery.

Elucidating Novel Mechanisms: For many active benzothiazoles, the precise molecular mechanism of action is not fully understood. Further studies are needed to identify their direct binding partners and the downstream signaling pathways they affect.

The phenoxy substituent in 2-Chloro-6-phenoxybenzo[d]thiazole, for instance, may allow for unique interactions with hydrophobic pockets in target proteins, a possibility that warrants further investigation.

Prospects for Rational Design of Novel Compounds and Materials

The future of benzothiazole research lies in the rational design of new molecules with tailored properties. This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzothiazole ring and correlating these changes with biological activity can provide a roadmap for designing more potent and selective compounds. benthamdirect.com

Computational Modeling: Molecular docking and dynamic simulations can predict how different benzothiazole derivatives will bind to their biological targets, guiding the synthesis of the most promising candidates. nih.gov

Materials Science Applications: The unique photophysical properties of some benzothiazole derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic materials. rsc.org The interplay between molecular structure and solid-state properties is a key area for future development.

By combining modern synthetic techniques with a deeper understanding of their biological and material properties, the benzothiazole scaffold will undoubtedly continue to yield novel and valuable compounds for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-phenoxybenzo[d]thiazole, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step protocols, starting with the preparation of intermediate thiazole rings followed by halogenation and phenoxy substitution. Key steps include:

  • Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core.
  • Chlorination using reagents like PCl₅ or SOCl₂ under controlled temperatures (40–60°C).
  • Phenoxy group introduction via nucleophilic aromatic substitution (SNAr) with phenol derivatives in the presence of K₂CO₃ as a base .
  • Optimization: Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for SNAr) to enhance yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and thiazole carbons (δ 150–160 ppm) to confirm substitution patterns .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (60:40) to assess purity (>95%) and confirm molecular ion peaks [M+H]+ .
  • X-ray crystallography : Resolve crystal packing and confirm Cl/C6-phenoxy spatial orientation in solid-state structures .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Methodological Answer:

  • Broth microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤16 µg/mL indicating potency .
  • Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours .
  • Biofilm inhibition : Use crystal violet staining to quantify biofilm reduction in Candida albicans .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR) using PDB structures (e.g., 1M17). Analyze binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonds with key residues (e.g., Lys745) .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-receptor complexes, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What structural modifications enhance its anticancer activity while minimizing toxicity?

  • Methodological Answer:

  • SAR-guided design :
  • Introduce electron-withdrawing groups (e.g., -NO₂) at C4 to improve DNA intercalation .
  • Replace phenoxy with pyridyloxy groups to enhance solubility and target selectivity .
  • Toxicity screening : Use HEK293 cells to measure IC50 ratios (cancer/normal cells) >10 for therapeutic index optimization .

Q. How do conflicting cytotoxicity data across cancer cell lines arise, and how can they be resolved?

  • Methodological Answer:

  • Data contradiction analysis :
  • Compare uptake efficiency (e.g., A549 vs. MCF-7) via LC-MS quantification of intracellular compound levels .
  • Assess ABC transporter expression (e.g., P-gp) via qPCR to identify efflux-mediated resistance .
  • Combination studies : Test synergy with cisplatin (Combination Index <1 via CompuSyn) to overcome resistance .

Methodological Tables

Table 1. Comparative Cytotoxicity of this compound and Analogs

CompoundIC50 (µM) A549IC50 (µM) MCF-7Selectivity Index (A549/MCF-7)
Parent compound12.3 ± 1.218.7 ± 2.11.52
C4-NO₂ analog5.8 ± 0.98.4 ± 1.31.45
Pyridyloxy derivative7.2 ± 1.16.9 ± 0.80.96
Data sourced from in vitro MTT assays .

Table 2. Optimized Reaction Conditions for Phenoxy Substitution

ParameterOptimal RangeImpact on Yield
Temperature80–90°C↑ Yield by 25%
Base (K₂CO₃)2.5 equivPrevents hydrolysis
Solvent (DMF)Anhydrous, 0.5 MEnhances SNAr kinetics
Derived from kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.